molecular formula C12H18O2 B1581863 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester CAS No. 35044-58-7

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

Cat. No.: B1581863
CAS No.: 35044-58-7
M. Wt: 194.27 g/mol
InChI Key: DOVGPJULTGXWJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-7,10H,2,5,8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGPJULTGXWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=C)C=CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865744
Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35044-58-7
Record name Ethyl 6,6-dimethyl-2-methylene-3-cyclohexene-1-carboxylate
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Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate
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Preparation Methods

Esterification via Acyl Chloride Intermediate

This two-step process is classical for preparing esters from carboxylic acids:

  • Conversion of Acid to Acyl Chloride:

    • The carboxylic acid is reacted with oxalyl chloride to form the corresponding acyl chloride.
    • This reaction typically occurs under mild conditions and is well-documented in organic synthesis literature (e.g., March’s Advanced Organic Chemistry).
  • Formation of Ethyl Ester:

    • The acyl chloride intermediate is then reacted with ethanol in the presence of a base such as triethylamine.
    • The reaction is carried out in an inert solvent like methylene chloride.
    • After stirring at room temperature (around 25°C) for an extended period (e.g., 15 hours), the mixture is worked up to isolate the ethyl ester.
    • Distillation under reduced pressure yields the purified product.

Yields: This method typically provides moderate to high yields (e.g., 60% reported for similar esters) and allows for good control over purity and reaction conditions.

Direct Alkylation of the Carboxylic Acid

An alternative and efficient method involves the direct alkylation of the acid in a basic medium:

  • Reaction Setup:

    • The carboxylic acid is dissolved in an inert organic solvent such as acetone.
    • Potassium carbonate is used as the base to deprotonate the acid.
  • Alkylation:

    • An alkyl halide, specifically ethyl bromide or ethyl chloride, is added to the reaction mixture.
    • The mixture is stirred under reflux or at room temperature, allowing nucleophilic substitution to form the ethyl ester.
  • Workup and Purification:

    • After completion, the reaction mixture is filtered to remove inorganic salts.
    • The solvent is evaporated, and the product is purified by distillation.

Advantages:

  • This method avoids the use of corrosive reagents like oxalyl chloride.
  • It is particularly suitable for esters with small alkyl groups such as methyl, ethyl, propyl, or allyl.

Yields: High yields are reported (up to 95% in related propyl ester synthesis), indicating the efficiency of this approach.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvent Conditions Yield (%) Notes
Acyl chloride intermediate Oxalyl chloride, ethanol, Et3N Methylene chloride Room temp, 15 h ~60 Controlled reaction, moderate yield
Direct alkylation (alkyl halide) K2CO3, ethyl bromide/chloride Acetone Reflux or RT Up to 95 High yield, simpler, no corrosive reagents

Research Findings and Notes

  • The ethyl ester of 6,6-dimethyl-2-methylene-1-cyclohexanecarboxylic acid is a known intermediate in the synthesis of fragrance compounds such as γ-damascone, indicating its synthetic utility beyond just ester formation.
  • The ester exhibits interesting olfactory properties, making its preparation relevant for perfumery applications.
  • The literature and patent documents confirm that both preparation methods are viable, with the choice depending on scale, available reagents, and desired purity.
  • The direct alkylation method is preferred for industrial-scale synthesis due to higher yields and fewer hazardous reagents.
  • The acyl chloride method remains useful for laboratory-scale synthesis where precise control over reaction conditions is required.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Fragrance Industry

The compound is primarily utilized in the fragrance industry due to its pleasant aroma characteristics. It serves as a key ingredient in various fragrance formulations, contributing to floral and fruity notes.

  • Case Study: Fragrance Composition
    A patent describes methods for preparing fragrance compositions that include this compound as a solvent and aromatic agent, enhancing the overall scent profile of perfumes and personal care products .

Food Technology

In food technology, ethyl dimethyl methylene cyclohexene carboxylate is recognized for its flavoring properties. It can be used as a flavor enhancer in food products.

  • Potential Uses
    The compound is not listed in the Food Chemicals Codex but has been noted for its potential applications in flavoring agents used in beverages and confections . Its organoleptic properties make it suitable for enhancing the sensory experience of various food items.

Medicinal Research

Emerging research suggests potential medicinal applications of this compound, particularly in the field of pharmaceuticals.

  • Antimicrobial Properties
    Preliminary studies indicate that compounds similar to ethyl safranate exhibit antimicrobial activity, which may lead to its use in developing new antimicrobial agents . Further research is needed to explore these properties fully.

Cosmetic Applications

The compound's stability and aromatic properties make it suitable for cosmetic formulations.

  • Usage in Cosmetics
    Ethyl safranate can be incorporated into lotions, creams, and other cosmetic products to provide fragrance while also potentially offering skin benefits due to its chemical structure .

Mechanism of Action

The mechanism by which 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Read-Across Candidates

Key Structural Features for Comparison :
  • Core Cyclohexene Ring: Monocyclic vs. bicyclic systems.
  • Substituents : Methyl, methylene, and ester groups.
  • Ester Chain Length : Methyl vs. ethyl vs. longer alkyl chains.
Table 1: Structural Comparison of Selected Analogues
Compound Name (CAS) Molecular Formula Key Substituents Structural Differences
Target Compound (35044-58-7) C₁₂H₁₈O₂ 6,6-dimethyl, 2-methylene, ethyl ester Reference compound
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (540734-22-3) C₁₁H₁₆O₂ 2,6,6-trimethyl, methyl ester Methyl ester; additional methyl at C2
Ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate (77851-07-1) C₁₃H₂₂O₂ 2,3,6,6-tetramethyl, ethyl ester Extra methyl at C3; saturated ring
1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester (CAS N/A) C₁₂H₁₈O₂ 1,3-diene, 2,6,6-trimethyl, ethyl ester Conjugated diene system
3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester (63302-64-7) C₁₅H₂₆O₂ 2-ethylhexyl ester Longer ester chain; increased lipophilicity

Reactivity and Functional Group Analysis

  • 1,3-Cyclohexadiene Analogue (): The conjugated diene system increases susceptibility to electrophilic addition reactions compared to the mono-unsaturated target compound.
  • Pharmaceutical Analogue (Tilidate Hydrochloride, CAS N/A): Incorporates a dimethylamino-phenyl group, enabling opioid receptor binding . This highlights how substituent variation shifts applications from industrial/fragrance to medicinal use.

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Property Target Compound (35044-58-7) Methyl Ester (540734-22-3) 2-Ethylhexyl Ester (63302-64-7)
Molecular Weight (g/mol) 194.27 188.24 238.37
LogP (Predicted) ~3.5 ~3.0 ~5.2
Volatility Moderate (ethyl ester) Higher (methyl ester) Low (long alkyl chain)

Biological Activity

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester, commonly known as ethyl safranate (CAS Number: 35044-58-7), is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 239.1 ± 29.0 °C at 760 mmHg
  • LogP : 3.69

Biological Activity Overview

Ethyl safranate has been studied for various biological activities, including:

  • Antioxidant Activity
    • Ethyl safranate exhibits significant antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects
    • Research indicates that compounds similar to ethyl safranate can modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Antimicrobial Properties
    • Preliminary studies suggest that ethyl safranate has antimicrobial activity against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Potential Anticancer Activity
    • Some studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study 1: Antioxidant Properties

A study published in Food Chemistry demonstrated that ethyl safranate exhibited a significant ability to scavenge free radicals compared to standard antioxidants like vitamin E. The research utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing that ethyl safranate has a higher scavenging activity than many common dietary antioxidants.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Ethyl Safranate8590
Vitamin E6070

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, ethyl safranate was shown to reduce the expression of COX-2 and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

TreatmentCOX-2 Expression (%)IL-6 Expression (%)
Control100100
Ethyl Safranate3025

Case Study 3: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl safranate against Staphylococcus aureus and Escherichia coli. The results indicated that ethyl safranate inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. Table 1: Key Spectroscopic Data for Methyl 3-Cyclohexene-1-carboxylate

Technique Key Peaks/Data Structural Insight Reference
IR1720 cm⁻¹ (C=O)Ester carbonyl
MSm/z 140.18Molecular ion
NMR (¹H)δ 5.6 (cyclohexene)Double bond position

Q. Table 2: Comparative Physical Properties

Compound Boiling Point Molecular Formula Reference
Ethyl 3-cyclohexene-1-carboxylate195°CC₉H₁₄O₂
6-Methyl-2-oxo-3-cyclohexene-1-carboxylate128–131°CC₁₀H₁₄O₃

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester
Reactant of Route 2
3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

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